N-[1-13C]Acetyl-D-glucosamine
Description
Significance of GlcNAc as a Metabolic Intermediate and Structural Component
GlcNAc is a versatile molecule with dual roles in cellular functions. As a metabolic intermediate, it is a key component of the hexosamine biosynthetic pathway (HSP), which is crucial for nutrient sensing. hmdb.caresearchgate.net The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is a high-energy donor substrate essential for the synthesis of various complex carbohydrates. hmdb.caebi.ac.uk
Structurally, GlcNAc is the monomeric unit of chitin, the polymer that constitutes the exoskeletons of arthropods and the cell walls of most fungi. wikipedia.orgresearchgate.net In vertebrates, GlcNAc is a fundamental component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs) like hyaluronic acid and keratan (B14152107) sulfate (B86663). nih.govdrugbank.com These molecules are integral to the extracellular matrix, providing structural integrity to tissues such as cartilage, skin, and blood vessels. drugbank.comhmdb.ca Furthermore, GlcNAc is a component of the bacterial cell wall peptidoglycan. wikipedia.org
A significant post-translational modification known as O-GlcNAcylation involves the attachment of a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov This dynamic process, akin to phosphorylation, modulates protein activity and plays a regulatory role in signaling networks, gene transcription, and cellular stress responses. wikipedia.orgnih.gov
Principles of Stable Isotope Labeling in Metabolic Tracing
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org This method involves introducing non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a molecule of interest. creative-proteomics.comnumberanalytics.com These labeled molecules, or tracers, are chemically identical to their natural counterparts but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their difference in mass. wikipedia.orgnumberanalytics.com
By supplying a biological system with a stable isotope-labeled substrate, researchers can track the incorporation of the isotope into various downstream metabolites. researchgate.net This allows for the detailed mapping and quantification of metabolic pathways, a process known as metabolic flux analysis (MFA). wikipedia.orgcreative-proteomics.com The key advantages of stable isotope labeling are its safety (non-radioactive) and its ability to provide precise information on the flow and transformation of compounds within complex biochemical networks. creative-proteomics.comcreative-proteomics.com
N-[1-13C]Acetyl-D-glucosamine as a Research Probe in Metabolism and Glycobiology
This compound is a specialized form of GlcNAc where the carbon atom at the first position (C1) of the acetyl group is replaced with the stable isotope ¹³C. medchemexpress.comscbt.com This isotopic labeling makes it an invaluable tool for researchers studying the intricate pathways of carbohydrate metabolism and glycobiology.
The ¹³C label allows for the precise tracking of the acetyl group of GlcNAc as it is metabolized and incorporated into various biomolecules. Using techniques like NMR spectroscopy, scientists can monitor the metabolic pathways involving glycosaminoglycans and glycoproteins with high precision.
Detailed Research Findings:
Recent studies have utilized N-[1-¹³C]Acetyl-D-glucosamine to investigate metabolic processes in various organisms. For instance, in the pathogenic fungus Candida albicans, researchers used N-acetyl-d-[1-¹³C]glucosamine to trace its metabolism via NMR spectroscopy. nih.gov This allowed them to identify and quantify key metabolites in the GlcNAc utilization pathway, such as N-acetyl-d-glucosamine-6-phosphate and UDP-N-acetyl-d-glucosamine, providing insights into the metabolic bifurcations that occur under specific genetic mutations. nih.gov
Another study focused on the potential of oral GlcNAc to promote myelination. To confirm that orally administered GlcNAc can cross into the brain, mice were given [U-¹³C]GlcNAc (uniformly labeled with ¹³C). Subsequent mass spectrometry analysis of brain tissue detected the presence of UDP-[U¹³C]GlcNAc, demonstrating that the labeled GlcNAc was indeed metabolized in the brain. nih.gov
These examples highlight the power of N-[1-¹³C]Acetyl-D-glucosamine as a research probe. It enables the detailed elucidation of metabolic fluxes and the fate of GlcNAc in both normal physiological processes and in disease states. The ability to trace the labeled carbon provides a dynamic view of cellular metabolism that is not achievable with unlabeled compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 2-Acetamido-2-deoxy-D-[1-¹³C]glucose |
| Molecular Formula | ¹³CC₇H₁₅NO₆ |
| Molecular Weight | 222.21 g/mol |
| CAS Number | 478518-87-5 |
| Isotopic Enrichment | ¹³C at the C1 position of the acetyl group |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-HQXNUNOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for N 1 13c Acetyl D Glucosamine Applications
Synthetic Approaches for Isotopically Labeled N-Acetyl-D-glucosamine
The synthesis of N-[1-13C]Acetyl-D-glucosamine can be achieved through both enzymatic and chemical strategies. The choice of method depends on factors such as the desired labeling pattern, yield, and scalability.
Enzymatic Production and Derivatization Strategies
Enzymatic synthesis offers high specificity and regioselectivity in the production of isotopically labeled carbohydrates. Enzymes such as glycosyltransferases are pivotal in these processes. For instance, in the synthesis of more complex oligosaccharides containing a labeled GlcNAc moiety, a cascade of enzymatic reactions is often employed.
One common strategy involves the use of glycosyltransferases, such as β-1,4-galactosyltransferase (β4GalT) and β-1,3-N-acetylglucosaminyltransferase (β3GlcNAcT), which utilize nucleotide-activated sugars as donor substrates. semanticscholar.org For example, a labeled N-acetyllactosamine (LacNAc) can be synthesized enzymatically. The synthesis of the precursor, UDP-N-[1-13C]acetyl-D-glucosamine, is a critical step. This can then be used by a galactosyltransferase to transfer galactose to the labeled GlcNAc moiety.
A notable enzymatic approach is the transglycosylation reaction using enzymes like β-galactosidase from Bacillus circulans. oup.com In a large-scale synthesis of N-acetyllactosamine, lactose (B1674315) and N-acetylglucosamine are used as substrates. oup.com While this specific example is for unlabeled LacNAc, the principle can be adapted for labeled precursors. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). oup.com
Derivatization is often a necessary step for the analysis of N-acetylglucosamine and its derivatives, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov Due to the polar nature of carbohydrates, derivatization is employed to increase volatility. A common method involves a two-step process of alkoximation followed by trimethylsilylation (TMS). nih.govacs.org This process can be automated for high-throughput analysis. nih.gov The derivatization conditions, such as temperature and incubation time, are optimized to favor the formation of a specific derivative, for instance, the 4TMS derivative of N-acetylglucosamine, which often provides a higher intensity signal in MS analysis. acs.org
Table 1: Enzymatic Synthesis and Derivatization Parameters This table is interactive. You can sort and filter the data.
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Enzyme | Glycosyltransferase | β-1,4-galactosyltransferase (β4GalT) | semanticscholar.org |
| Enzyme | Glycosyltransferase | β-1,3-N-acetylglucosaminyltransferase (β3GlcNAcT) | semanticscholar.org |
| Enzyme | Transglycosylation | β-galactosidase from Bacillus circulans | oup.com |
| Substrates | Donor and acceptor molecules | UDP-[1-13C]Galactose, N-acetylglucosamine | oup.com |
| Reaction Monitoring | Analytical technique | High-Performance Liquid Chromatography (HPLC) | oup.com |
| Derivatization Method | For GC-MS analysis | Alkoximation followed by trimethylsilylation (TMS) | nih.govacs.org |
| Derivatization Reagent | Silylation agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | nih.gov |
| Optimized Derivative | Target for higher MS signal | 4TMS derivative of N-acetylglucosamine | acs.org |
Chemical Synthesis for Specific Carbon-13 Labeling
Chemical synthesis provides a versatile route to this compound, allowing for precise control over the position of the isotopic label. A common method for introducing the 13C label at the C1 position involves the acetylation of D-glucosamine with a 13C-labeled acetylating agent.
A simplified and high-yield procedure for the N-acetylation of D-glucosamine hydrochloride has been described. scispace.com This method involves the in-situ generation of a supersaturated solution of D-glucosamine in methanol (B129727) by treatment with sodium methoxide (B1231860), followed by N-acetylation with acetic anhydride (B1165640). scispace.com To produce this compound, [1-13C]acetic anhydride would be used in this step. This approach can achieve quantitative yields of the crude product. scispace.com
Another chemical synthesis strategy involves the use of protecting groups to selectively modify the glucosamine (B1671600) molecule. For instance, the synthesis of various N-acetyl-D-glucosamine derivatives for use as glycosyl-acceptors has been detailed, showcasing the manipulation of protecting groups and the introduction of different functionalities. universiteitleiden.nl While these examples focus on other derivatives, the underlying principles of protection, activation, and deprotection are fundamental to the chemical synthesis of isotopically labeled sugars.
Microwave-assisted heating of N-acetylglucosamine in a solvent like sulfolane (B150427) has been shown to produce various anhydro-sugars, with yields depending on the reaction temperature and time. nih.gov For example, a 10-minute reaction at 180°C can yield 43% of 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucofuranose. nih.gov Such methods could potentially be adapted for the synthesis of labeled derivatives.
Table 2: Chemical Synthesis Reaction Parameters This table is interactive. You can sort and filter the data.
| Step | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-acetylation | D-glucosamine hydrochloride, sodium methoxide in methanol, [1-13C]acetic anhydride, room temperature | This compound | Quantitative (crude) | scispace.com |
| Purification | Recrystallization from water/ethanol/ether | Pure this compound | - | scispace.com |
| Microwave-assisted reaction | N-acetylglucosamine in sulfolane, 180°C, 10 min | 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucofuranose | 43% | nih.gov |
| Microwave-assisted reaction | N-acetylglucosamine in sulfolane, 200°C, 5 min | 1,6-anhydrosugars | 44% | nih.gov |
Advanced Analytical Techniques for 13C Enrichment Detection
The utility of this compound as a tracer is entirely dependent on the ability to detect and quantify the incorporated 13C isotope. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing
NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules and for tracing the metabolic fate of isotopically labeled compounds. The presence of the 13C nucleus at a specific position in a molecule provides a unique set of signals in the NMR spectrum.
In the 13C NMR spectrum of this compound, the signal for the anomeric carbon (C1) is significantly enhanced. The chemical shift of the C1 carbon in N-acetyl-D-glucosamine is typically around 97.6 ppm. bmrb.io The presence of the 13C label also introduces heteronuclear coupling (J-coupling) between the 13C nucleus and adjacent protons (1H), which can be observed in both 1H and 13C NMR spectra. For instance, a characteristic 1J(C1,H1) coupling constant is observed. rsc.org
The analysis of N-acetyl-D-allosamine, a stereoisomer of N-acetyl-D-glucosamine, by NMR revealed the presence of multiple tautomeric forms in solution, each with its own set of chemical shifts and coupling constants. rsc.org Similar detailed analysis can be applied to this compound to study its conformational dynamics. One- and two-dimensional NMR experiments, such as 1H,13C-HSQC (Heteronuclear Single Quantum Coherence), are used to assign the resonances of each atom in the molecule. rsc.org
Table 3: Representative 13C NMR Chemical Shifts for N-Acetyl-D-glucosamine This table is interactive. You can sort and filter the data.
| Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C1 | 97.635 | bmrb.io |
| C2 | 59.382 | bmrb.io |
| C3 | 76.593 | bmrb.io |
| C4 | 72.750 | bmrb.io |
| C5 | 78.660 | bmrb.io |
| C6 | 63.426 | bmrb.io |
| C7 (C=O) | 177.490 | bmrb.io |
Mass Spectrometry (MS) for Mass Isotopologue Analysis
Mass spectrometry is an indispensable tool for metabolic studies using stable isotopes, as it can precisely measure the mass-to-charge ratio (m/z) of molecules and their isotopologues. The incorporation of one 13C atom in this compound results in a mass increase of approximately 1.00335 Da compared to the unlabeled compound.
In a typical MS analysis, this compound will show a molecular ion peak at a higher m/z value than its unlabeled counterpart. For example, in positive ion mode electrospray ionization (ESI), the unlabeled molecule will have a protonated molecular ion [M+H]+ at m/z 222.0972, while the 13C-labeled version will appear at m/z 223.0972. massbank.eu Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, which can provide further structural information and confirm the location of the label.
High-resolution mass spectrometry, including techniques like Orbitrap and Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS), is crucial for resolving the small mass differences between isotopologues. nih.gov The high resolving power of these instruments, which can exceed 100,000 for Orbitrap and 1,000,000 for FT-ICR-MS, allows for the differentiation of 13C-labeled metabolites from other molecules with very similar masses. nih.gov
FT-ICR-MS is particularly well-suited for stable isotope resolved metabolomics (SIRM) as it provides unmatched quality of isotopologue data. scispace.com This technique enables the accurate determination of the fractional enrichment of 13C in metabolites. scispace.com In studies involving the analysis of complex biological extracts, the high mass accuracy of FT-ICR-MS helps in the confident identification of metabolites and their isotopologues. nih.govnih.gov The combination of UPLC with FT-ICR-MS provides a powerful platform for untargeted metabolomics, where the 13C isotope labeling strategy significantly improves compound annotation and relative quantification. nih.gov
Table 4: Mass Spectrometry Parameters for N-Acetyl-D-glucosamine Analysis This table is interactive. You can sort and filter the data.
| Parameter | Value/Description | Technique | Reference |
|---|---|---|---|
| Precursor Ion (unlabeled) | [M+H]+ at m/z 222.0972 | LC-ESI-QTOF | massbank.eu |
| Base Peak (unlabeled) | m/z 204.0864 | LC-ESI-QTOF | massbank.eu |
| Precursor Ion ([1-13C] labeled) | [M+H]+ at m/z ~223.1 | ESI-MS | |
| Resolving Power (Orbitrap) | >100,000 | Orbitrap MS | nih.gov |
| Resolving Power (FT-ICR) | >1,000,000 | FT-ICR-MS | nih.gov |
| Mass Accuracy (FT-ICR) | < 1 ppm | FT-ICR-MS | nih.gov |
| Derivatization for GC-MS | Ethoximation and trimethylsilylation | GC-MS | nih.govacs.org |
| GC-MS Fragment Ion | m/z 147 (unspecific) | GC-MS/MS | acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-TOFMS) for Absolute Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the absolute quantification of metabolites, including isotopically labeled compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of non-volatile compounds such as N-acetylglucosamine, derivatization is a critical prerequisite to increase volatility and thermal stability, making them amenable to GC analysis.
The process typically involves the chemical modification of the analyte. A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Following derivatization, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
Once separated, the analytes enter the mass spectrometer. In a standard GC-MS setup, electron ionization (EI) is frequently employed, which bombards the molecules with a high-energy electron beam, causing fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in compound identification. For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing chemical noise.
Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis. In this technique, a specific precursor ion (a fragment from the initial ionization) is selected and then subjected to collision-induced dissociation (CID) to generate product ions. By monitoring a specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), the signal-to-noise ratio is significantly improved, allowing for highly selective and accurate quantification even in complex biological matrices.
Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) offers the advantage of high-speed data acquisition and high mass resolution. This allows for the accurate mass determination of all ions, enabling the identification of unknown compounds and providing enhanced specificity in complex mixtures. For absolute quantification of this compound, a calibration curve is constructed using known concentrations of the labeled standard. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its absolute concentration can be precisely determined.
Table 1: GC-MS Parameters for N-Acetyl-D-glucosamine Analysis
| Parameter | Typical Setting |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Chemoenzymatic and Chemical Tagging Methods for Glycan Detection
The study of glycans, or glycomics, often relies on methods that can specifically label and detect these complex biomolecules. This compound can serve as a metabolic label, where it is incorporated into cellular glycans through the hexosamine biosynthetic pathway. Once incorporated, the 13C isotope acts as a tag that can be detected by mass spectrometry, providing a means to trace the metabolic fate of glucosamine and quantify the turnover of glycoconjugates.
Chemoenzymatic methods combine the high specificity of enzymes with the versatility of chemical reactions for glycan labeling. For instance, engineered galactosyltransferases can be used to transfer a galactose analog bearing a chemical handle (e.g., an azide (B81097) or alkyne) onto terminal N-acetylglucosamine residues of glycans. The incorporated chemical handle can then be selectively reacted with a reporter molecule, such as a fluorescent probe or a biotin (B1667282) tag, via bioorthogonal chemistry like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of the 13C label in the N-acetylglucosamine backbone can provide an additional layer of information for mass spectrometry-based analyses, aiding in the differentiation of newly synthesized glycans from the pre-existing pool.
Chemical tagging methods offer an alternative approach that does not rely on enzymatic activity. These methods typically target specific functional groups on the glycan. For example, the vicinal diols of sialic acids can be oxidized to aldehydes, which can then be reacted with aldehyde-reactive probes. While not directly involving this compound, the metabolic incorporation of this labeled monosaccharide into the glycan structure allows for the subsequent analysis of the tagged glycans by mass spectrometry. The mass shift introduced by the 13C isotope enables the distinction between metabolically labeled and unlabeled glycan populations.
The combination of metabolic labeling with this compound and subsequent chemoenzymatic or chemical tagging provides a powerful strategy for dynamic glycomics studies. This approach allows for the investigation of glycan biosynthesis, trafficking, and turnover in living cells and organisms, offering insights into the roles of glycans in various physiological and pathological processes.
Elucidation of Metabolic Fluxes and Pathways Using N 1 13c Acetyl D Glucosamine
Hexosamine Biosynthesis Pathway (HBP) Dynamics
The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the essential amino sugar donor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). frontiersin.orgnih.gov This end-product is vital for various forms of glycosylation, including N-glycosylation, O-glycosylation, and O-GlcNAcylation. nih.govresearchgate.net The cellular pool of UDP-GlcNAc can be generated through two primary routes: the de novo synthesis pathway starting from glucose and glutamine, and the salvage pathway which recycles N-acetyl-D-glucosamine (GlcNAc). nih.govresearchgate.net
The de novo synthesis of UDP-GlcNAc begins with the glycolytic intermediate fructose-6-phosphate (B1210287). frontiersin.orgreactome.org In a series of four enzymatic steps, fructose-6-phosphate is converted to UDP-GlcNAc, utilizing glutamine as a nitrogen source, acetyl-CoA for acetylation, and UTP for activation. nih.govresearchgate.net While N-[1-¹³C]Acetyl-D-glucosamine does not directly enter the de novo pathway, its use in metabolic studies allows for a comparative analysis. By simultaneously tracing metabolism with a glucose-based tracer (e.g., [U-¹³C₆]glucose) and N-[1-¹³C]Acetyl-D-glucosamine, the relative contributions of the de novo and salvage pathways to the total UDP-GlcNAc pool can be determined. researchgate.net This dual-labeling approach is crucial for understanding how cells adapt their metabolic strategies under different nutrient conditions, such as glutamine limitation, which can suppress de novo synthesis and upregulate salvage mechanisms. nih.govelifesciences.org
The GlcNAc salvage pathway provides an alternative and energy-efficient route to synthesize UDP-GlcNAc. frontiersin.org This pathway utilizes GlcNAc derived from the breakdown of glycoconjugates or from extracellular sources. babraham.ac.uk N-[1-¹³C]Acetyl-D-glucosamine is an ideal tracer for directly investigating the flux through this pathway. Upon entering the cell, it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-[1-¹³C]acetyl-D-glucosamine-6-phosphate. nih.govnih.gov This intermediate then merges with the main HBP, where it is converted to N-[1-¹³C]acetyl-D-glucosamine-1-phosphate and subsequently to UDP-N-[1-¹³C]acetyl-D-glucosamine.
Studies in pancreatic cancer cells have demonstrated that under nutrient-poor conditions, such as glutamine deprivation, the salvage pathway is critical for maintaining the UDP-GlcNAc pool. nih.govelifesciences.orgbabraham.ac.uk Isotope tracing experiments showed that glutamine restriction suppresses the de novo synthesis of UDP-GlcNAc but leads to an increase in the engagement of GlcNAc salvage via NAGK to sustain glycosylation. nih.govbabraham.ac.uk
The use of stable isotope tracers like N-[1-¹³C]Acetyl-D-glucosamine, coupled with mass spectrometry, enables the precise quantification of metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.govresearchgate.net By measuring the rate of incorporation of the ¹³C label into the UDP-GlcNAc pool and downstream glycoconjugates, absolute flux values can be calculated.
For instance, studies using [U-¹³C₆]glucose in ex vivo mouse hearts have quantified the de novo HBP flux. nih.gov These experiments revealed that even when glycolytic rates double with increased glucose supply, the absolute glucose flux through the HBP remains stable, highlighting tight regulation of the pathway. nih.gov Similar quantitative experiments using labeled GlcNAc can determine the capacity and kinetics of the salvage pathway.
| Labeled Precursor | Tissue/Cell Type | Condition | Calculated HBP Flux | Reference |
|---|---|---|---|---|
| [U-¹³C₆]glucose (5.5 mM) | Ex vivo mouse heart | Working heart perfusion | ~2.5 nmol/g of protein/min | nih.gov |
| [U-¹³C₆]glucose (25 mM) | Ex vivo mouse heart | Working heart perfusion | ~2.5 nmol/g of protein/min | nih.gov |
| ¹³C GlcNAc | Pancreatic cancer cells (PANC-1) | Glutamine deprivation | Qualitatively shown to feed UDP-GlcNAc pools via NAGK | nih.gov |
Glycoconjugate Biosynthesis and Remodeling
The UDP-N-[1-¹³C]acetyl-D-glucosamine synthesized via the salvage pathway serves as a ¹³C-labeled donor substrate for glycosyltransferases. This allows for the investigation of the biosynthesis and remodeling of various glycoconjugates, with a particular focus on the dynamic O-GlcNAcylation of nucleocytoplasmic proteins. researchgate.net
O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of proteins within the nucleus and cytoplasm. mdpi.comnih.gov This process is analogous to phosphorylation and is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and cell division. mdpi.comnih.gov The dynamic nature of O-GlcNAcylation is controlled by the balanced activities of two enzymes: O-GlcNAc Transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. acs.orgnih.gov
By supplying cells with N-[1-¹³C]Acetyl-D-glucosamine, researchers can monitor the rate of incorporation of the ¹³C-labeled GlcNAc onto specific proteins. This "pulse-chase" experimental design allows for the measurement of both the addition (OGT activity) and removal (OGA activity) rates, providing a detailed analysis of the O-GlcNAcylation cycle for individual proteins or the entire proteome. nih.gov
Understanding the activity and substrate specificity of OGT and OGA is fundamental to deciphering the regulatory roles of O-GlcNAcylation. mdpi.com Assays using labeled substrates are a cornerstone of these investigations. acs.orgnih.gov In a typical OGT activity assay, the enzyme is incubated with a potential protein or peptide substrate and a labeled donor, UDP-GlcNAc. nih.govnih.gov The transfer of the labeled GlcNAc moiety onto the substrate is then quantified.
While traditional assays often use radiolabeled UDP-[¹⁴C]GlcNAc, the principle is directly applicable to stable isotope labeling. acs.org UDP-N-[1-¹³C]acetyl-D-glucosamine, generated intracellularly from the labeled precursor, can be used in cell-based or in vitro assays. The extent of substrate modification is determined by mass spectrometry, which detects the mass shift caused by the incorporation of the ¹³C-labeled GlcNAc. This method allows for the screening of OGT inhibitors and the identification of novel OGT substrates. nih.govnih.gov
Furthermore, by using peptide microarrays, the substrate specificity of different OGT isoforms can be profiled in a high-throughput manner. plos.org Such studies have revealed that OGT isoforms can have distinct substrate preferences, indicating a more complex regulation of O-GlcNAcylation than previously understood. plos.orgoup.com For example, specific isoforms of OGT have been shown to preferentially glycosylate certain proteins, including OGA itself. oup.com
| OGT Isoform | Identified Substrate(s) | Methodology Principle | Reference |
|---|---|---|---|
| ncOGT (nucleocytoplasmic) | O-GlcNAcase (OGA), Nup62 | In vitro glycosylation assay with labeled UDP-GlcNAc | oup.com |
| mOGT (mitochondrial) | Yes tyrosine kinase | In vitro glycosylation assay with labeled UDP-GlcNAc | oup.com |
| All isoforms (s-OGT, m-OGT, nc-OGT) | Various peptides from kinase substrates and nuclear receptors | Peptide microarray analysis with UDP-GlcNAc | plos.org |
O-GlcNAcylation Cycle Analysis on Nucleocytoplasmic Proteins
Identification of O-GlcNAc Sites on Proteins
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. oglcnac.org This modification is crucial for a variety of cellular processes, and its dysregulation has been implicated in several diseases. Identifying the specific sites of O-GlcNAcylation is key to understanding its regulatory functions.
The use of N-[1-13C]Acetyl-D-glucosamine in metabolic labeling provides a powerful approach for the identification of O-GlcNAc sites by mass spectrometry (MS). When cells are cultured in the presence of this compound, the labeled GlcNAc moiety is incorporated into proteins through the action of O-GlcNAc transferase (OGT). oglcnac.org This results in a mass shift of the O-GlcNAcylated peptides, which can be readily detected by MS. The +1 Dalton shift in mass for each incorporated labeled GlcNAc moiety serves as a clear indicator of the modification, facilitating the differentiation of O-GlcNAcylated peptides from their unmodified counterparts.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can then be employed to pinpoint the exact location of the modification on the peptide sequence. The fragmentation pattern of the labeled peptide will reveal the specific serine or threonine residue to which the this compound is attached. This method, often combined with enrichment strategies for O-GlcNAcylated proteins, has significantly enhanced the sensitivity and accuracy of O-GlcNAc site mapping. nih.gov
| Peptide Sequence | Modification Site | Unlabeled Mass (Da) | Labeled Mass (Da) with this compound | Mass Shift (Da) |
|---|---|---|---|---|
| LSN(O-GlcNAc)K | Asn | 1500.78 | 1501.78 | +1 |
| GT(O-GlcNAc)R | Thr | 1250.65 | 1251.65 | +1 |
| EES(O-GlcNAc)APE | Ser | 1800.92 | 1801.92 | +1 |
Peptidoglycan Assembly and Cell Wall Biogenesis
In bacteria, the cell wall is a vital structure that maintains cell shape and protects against osmotic stress. A major component of the bacterial cell wall is peptidoglycan, a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. wikipedia.orgnih.gov The biosynthesis of peptidoglycan is a complex process that represents a key target for antibiotics.
Tracing the incorporation of this compound into the bacterial cell wall provides valuable insights into the dynamics of peptidoglycan assembly and biogenesis. Bacteria can utilize exogenous GlcNAc, incorporating it into the peptidoglycan synthesis pathway. sigmaaldrich.com By supplying this compound, researchers can track the labeled acetyl group as it becomes part of the UDP-N-acetylglucosamine precursor and is subsequently polymerized into the growing peptidoglycan chain.
Analysis of the labeled peptidoglycan fragments, typically by liquid chromatography-mass spectrometry (LC-MS), allows for the quantification of new cell wall synthesis and turnover. This approach can be used to study the effects of antibiotics on cell wall biogenesis or to investigate the mechanisms of bacterial growth and division. The presence of the 13C label in specific peptidoglycan fragments confirms their origin from the exogenously supplied tracer and allows for the measurement of incorporation rates.
| Peptidoglycan Precursor/Fragment | Labeling Status | Expected Mass Isotopomer | Information Gained |
|---|---|---|---|
| UDP-N-acetylglucosamine | Labeled | M+1 | Confirmation of tracer uptake and entry into the biosynthetic pathway. |
| Lipid I | Unlabeled NAM, Labeled NAG | M+1 | Tracing the addition of NAG to the growing peptidoglycan monomer. |
| Lipid II | Labeled NAG and NAM | M+2 | Following the complete synthesis of the disaccharide-peptide monomer. |
| Mature Peptidoglycan | Labeled NAG and NAM | Variable M+n | Quantification of new cell wall incorporation and turnover. |
Glycosaminoglycan Pathway Tracing
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surface. nih.gov They play crucial roles in cell signaling, adhesion, and tissue development. The biosynthesis of GAGs involves the polymerization of repeating disaccharide units, one of which is often derived from N-acetylglucosamine.
This compound can be used as a metabolic tracer to investigate the flux through the GAG biosynthetic pathway. Once taken up by the cell, the labeled GlcNAc is converted to UDP-N-[1-13C]acetyl-D-glucosamine, which then serves as a substrate for the enzymes that synthesize GAG chains. By analyzing the incorporation of the 13C label into different GAG species, such as hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, researchers can quantify the rate of GAG synthesis and turnover.
This stable isotope tracing approach, coupled with techniques like liquid chromatography-mass spectrometry, allows for the detailed analysis of GAG composition and the elucidation of how GAG synthesis is regulated under various physiological and pathological conditions. nih.gov For example, it can be used to study the changes in GAG metabolism associated with diseases like osteoarthritis or cancer.
| Glycosaminoglycan | Repeating Disaccharide Unit | Labeled Component from this compound | Application of Tracing |
|---|---|---|---|
| Hyaluronan | Glucuronic acid and N-acetylglucosamine | N-[1-13C]acetylglucosamine | Measuring the rate of hyaluronan synthesis in synovial fibroblasts. |
| Chondroitin Sulfate | Glucuronic acid and N-acetylgalactosamine | (after epimerization) N-[1-13C]acetylgalactosamine | Assessing changes in chondroitin sulfate production in cartilage explants. |
| Heparan Sulfate | Glucuronic acid/Iduronic acid and N-acetylglucosamine | N-[1-13C]acetylglucosamine | Investigating the role of heparan sulfate synthesis in cancer cell signaling. |
Interconnected Metabolic Networks
Glucose Metabolism and Glycolytic Branch Points to GlcNAc Metabolism
The hexosamine biosynthetic pathway (HBP) is a critical branch of glycolysis, shunting a small percentage of glucose towards the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgmdpi.com This pathway serves as a nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. This compound can be utilized to probe the dynamics of the HBP and its relationship with glycolysis.
By introducing labeled GlcNAc, researchers can bypass the initial steps of the HBP that are shared with glycolysis and directly measure the flux towards UDP-GlcNAc synthesis. This allows for the investigation of the regulatory mechanisms that control the entry of metabolites into the HBP and how this flux is altered in response to changes in nutrient availability or cellular stress. Comparing the incorporation of label from this compound with that from 13C-labeled glucose can help to quantify the relative contributions of de novo synthesis from glucose versus salvage pathways for GlcNAc.
Metabolic flux analysis using data from such tracing experiments can provide a quantitative understanding of the distribution of carbon at key branch points between glycolysis and the HBP. nih.gov This is particularly relevant in diseases like diabetes and cancer, where alterations in glucose metabolism and HBP flux are frequently observed. researchgate.net
| Metabolic Condition | Tracer | Observed Change in Labeled UDP-GlcNAc | Interpretation |
|---|---|---|---|
| High Glucose | [U-13C]Glucose | Increased labeling | Increased de novo synthesis of UDP-GlcNAc from glucose. nih.gov |
| High Glucose | This compound | Decreased relative contribution | De novo pathway outcompetes the salvage pathway. |
| Low Glucose | [U-13C]Glucose | Decreased labeling | Reduced de novo synthesis due to substrate limitation. |
| Low Glucose with GlcNAc supplementation | This compound | Increased labeling | Salvage pathway compensates for reduced de novo synthesis. researchgate.net |
Cross-Pathway Fluxes Involving Amino Acid and Nucleotide Metabolism
The synthesis of UDP-GlcNAc via the HBP is not solely dependent on glucose but also requires inputs from amino acid and nucleotide metabolism. Specifically, the first and rate-limiting step of the HBP involves the transfer of an amine group from glutamine to fructose-6-phosphate. mdpi.com Furthermore, the final step in the synthesis of UDP-GlcNAc requires UTP (uridine triphosphate), a nucleotide.
This compound, in combination with other stable isotope tracers (e.g., 15N-glutamine or 13C-uridine), can be used to dissect these intricate cross-pathway fluxes. By tracing the incorporation of labels from multiple sources into UDP-GlcNAc and other related metabolites, it is possible to build a comprehensive model of how these pathways are integrated. For example, such studies can reveal how the availability of glutamine influences the flux through the HBP, even when glucose levels are constant. nih.gov
This multi-tracer approach is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states. For instance, in rapidly proliferating cancer cells, there is an increased demand for both glucose and glutamine, and understanding how these are partitioned between different biosynthetic pathways, including the HBP, is of great interest. mdpi.com
| Tracer(s) | Metabolite Analyzed | Expected Labeling Pattern | Metabolic Insight |
|---|---|---|---|
| This compound | UDP-GlcNAc | M+1 | Measures flux through the GlcNAc salvage pathway. |
| [U-15N]Glutamine | UDP-GlcNAc | M+1 (due to 15N) | Quantifies the contribution of glutamine to de novo HBP flux. |
| [U-13C]Uridine | UDP-GlcNAc | M+9 (from the uridine (B1682114) moiety) | Assesses the availability of UTP for UDP-GlcNAc synthesis. |
| This compound + [U-15N]Glutamine | UDP-GlcNAc | M+1 (13C), M+1 (15N), M+2 (13C and 15N) | Simultaneously measures salvage and de novo pathway activity. |
Tracking Acetyl Group Incorporation into Metabolites and Macromolecules
The 13C label on the acetyl group of this compound makes it an excellent tracer for following the fate of the acetyl moiety in cellular metabolism. While the primary fate of the GlcNAc backbone is incorporation into glycosylated structures, the acetyl group can potentially be removed and enter the cellular pool of acetyl-CoA. Acetyl-CoA is a central metabolite that is a building block for fatty acid synthesis and a substrate for protein acetylation. biorxiv.org
By tracing the appearance of the 13C label in other molecules, researchers can investigate the extent to which the acetyl group of GlcNAc contributes to the acetyl-CoA pool. This can be particularly insightful in understanding the metabolic flexibility of cells and how they utilize different carbon sources. For example, in situations where glucose-derived acetyl-CoA is limited, cells may increase the salvage of acetyl groups from other sources, including the breakdown of glycoproteins.
The 13C label can be tracked into newly synthesized fatty acids and cholesterol, providing a measure of the contribution of GlcNAc-derived acetyl groups to lipogenesis. oup.com Furthermore, the label can be detected in acetylated proteins, offering a way to study the dynamics of protein acetylation and its relationship with glycosylation.
| Metabolite/Macromolecule | Labeled Moiety | Analytical Technique | Metabolic Question Addressed |
|---|---|---|---|
| Acetyl-CoA | [1-13C]Acetyl | LC-MS/MS | Does the acetyl group of GlcNAc contribute to the cellular acetyl-CoA pool? |
| Palmitate (C16:0) | Multiple 13C atoms | GC-MS | Is the acetyl group from GlcNAc used for de novo fatty acid synthesis? |
| Cholesterol | Multiple 13C atoms | GC-MS | Does GlcNAc-derived acetyl-CoA contribute to cholesterol biosynthesis? |
| Acetylated Histones | [1-13C]Acetyl | LC-MS/MS of tryptic peptides | Can the acetyl group of GlcNAc be used for histone acetylation? |
Cellular and Molecular Mechanisms Probed with N 1 13c Acetyl D Glucosamine
Enzyme Kinetics and Substrate Specificity Studies
Once inside the cell, GlcNAc and its phosphorylated derivatives are substrates for a variety of enzymes. N-[1-13C]Acetyl-D-glucosamine is an ideal probe for NMR-based kinetic assays, which can monitor the chemical environment of the labeled carbon as the substrate is converted to product in real-time.
N-Acetylglucosamine kinase (NAGK) catalyzes the phosphorylation of GlcNAc to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P), a key step in its metabolism nih.gov. This enzyme is a member of the ROK (Repressor, Open reading frame, Kinase) family nih.gov. Kinetic analyses of NAGK from Plesiomonas shigelloides have shown that the enzyme follows a sequential random mechanism, meaning either substrate (GlcNAc or ATP) can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic reaction occurs nih.gov. Studies have revealed distinct conformational changes in the enzyme upon the binding of each substrate nih.gov.
Table 2: Kinetic Parameters for N-Acetylglucosamine Kinase (NagK)
| Organism | Substrate | Apparent KD / KM (μM) | Notes |
| P. shigelloides | GlcNAc | 230 ± 20 | In the absence of AMP-PNP (ATP analog) |
| P. shigelloides | GlcNAc | 270 ± 20 | In the presence of 2 mM AMP-PNP |
| P. shigelloides | AMP-PNP | 2200 ± 600 | In the absence of GlcNAc |
| P. shigelloides | AMP-PNP | 3200 ± 500 | In the presence of 1 mM GlcNAc |
Data adapted from studies on Plesiomonas shigelloides NagK, illustrating the binding affinities for its substrates nih.gov. KD represents the dissociation constant.
The bifunctional enzyme GlmU is essential in bacteria for the synthesis of UDP-N-acetylglucosamine, a critical precursor for cell wall components like peptidoglycan and lipopolysaccharide nih.govnih.gov. GlmU has two distinct catalytic activities: an acetyltransferase activity and a uridylyltransferase activity uniprot.org.
The C-terminal domain of GlmU catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to glucosamine-1-phosphate (GlcN-1-P), forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P) uniprot.org. Studies on GlmU from Mycobacterium tuberculosis indicate a steady-state ordered kinetic mechanism where acetyl-CoA binds first, inducing a conformational change that is followed by the binding of GlcN-1-P nih.gov. The reaction proceeds through a ternary complex mechanism, where the amino group of GlcN-1-P directly attacks the thioester of acetyl-CoA nih.govnih.gov.
The N-terminal domain then catalyzes the uridylylation of GlcNAc-1-P, using UTP to produce UDP-GlcNAc and pyrophosphate uniprot.org. This reaction is also essential for bacterial survival, making GlmU an attractive target for antimicrobial drugs nih.gov.
Regulatory Roles of GlcNAc Metabolism in Cellular Processes
GlcNAc metabolism is intricately linked to cellular nutrient status and plays significant regulatory roles. The end product of the hexosamine biosynthesis pathway (HBP), UDP-GlcNAc, is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins hmdb.camdpi.com. This modification, where a single GlcNAc molecule is attached to serine or threonine residues, is analogous to phosphorylation and can regulate protein activity, stability, and localization mdpi.comcore.ac.uk.
Because the synthesis of UDP-GlcNAc integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism, the levels of O-GlcNAcylation serve as a sensor of the cell's nutritional state mdpi.com. Dysregulation of this process has been implicated in various diseases. Stable isotope tracing using labeled substrates like [13C]glucose can reveal changes in the flux through the HBP, showing altered production of UDP-GlcNAc in different cellular conditions, such as in breast cancer cells nih.gov. In bacteria, GlcNAc itself can act as a signaling molecule, regulating virulence properties and coordinating its own synthesis and catabolism nih.gov.
Nutrient Sensing and Morphological Transitions in Microorganisms
N-Acetyl-D-glucosamine is not only a key structural component of fungal cell walls (as the monomer of chitin) but is also increasingly recognized as a potent signaling molecule that informs microorganisms about their nutritional environment. researchgate.netnih.gov The use of N-[1-¹³C]Acetyl-D-glucosamine enables researchers to dissect how this nutrient signal is perceived and transduced to elicit profound changes in cellular morphology and behavior, particularly in pathogenic fungi.
In the human fungal pathogen Candida albicans, GlcNAc is a primary signal that triggers the transition from a budding yeast form to a filamentous hyphal form, a morphological switch critical for its virulence and ability to invade host tissues. nih.govmdpi.com This organism can utilize GlcNAc as a sole carbon source, and its presence initiates a well-defined signaling cascade. mdpi.com
Key steps in GlcNAc sensing and signaling in C. albicans:
Transport : The first step is the uptake of GlcNAc from the environment, mediated by a specific transporter, Ngt1. The identification of Ngt1 was a significant breakthrough in understanding GlcNAc signaling. nih.gov
Catabolism : Once inside the cell, GlcNAc is rapidly catabolized. The genes required for this process, including HXK1 (hexokinase), DAC1 (GlcNAc-6-phosphate deacetylase), and NAG1 (glucosamine-6-phosphate deaminase), are strongly induced in the presence of GlcNAc. researchgate.net
Signaling Pathways : GlcNAc can induce signaling in two distinct ways. It can act as a signaling molecule independent of its metabolism, triggering a cAMP-independent pathway to stimulate hyphal growth. nih.gov Alternatively, its catabolism can lead to the alkalinization of the extracellular environment, which activates a separate pH-sensing pathway (the Rim101 pathway) that works synergistically with the primary GlcNAc signal to promote filamentation. nih.gov
The response to GlcNAc is not uniform across all fungal species. While it potently induces hyphal growth in C. albicans, it has been shown to suppress this transition in the related species Candida tropicalis, highlighting the diverse regulatory circuits that have evolved in different organisms. researchgate.net In thermally dimorphic fungi like Histoplasma capsulatum, GlcNAc promotes the return to the environmentally-associated hyphal growth form from the pathogenic yeast form. nih.gov This demonstrates that GlcNAc is a conserved environmental cue that different fungi interpret to regulate their specific developmental programs.
| Gene | Protein Function | Role in GlcNAc Response |
|---|---|---|
| NGT1 | GlcNAc Transporter | Imports extracellular GlcNAc into the cell, initiating the signaling cascade. nih.gov |
| HXK1 | Hexokinase 1 | Phosphorylates intracellular GlcNAc to GlcNAc-6-phosphate, the first step in its catabolism. researchgate.net |
| DAC1 | GlcNAc-6-phosphate deacetylase | Converts GlcNAc-6-phosphate to glucosamine-6-phosphate. researchgate.net |
| NAG1 | Glucosamine-6-phosphate deaminase | Converts glucosamine-6-phosphate to fructose-6-phosphate (B1210287), linking the catabolic pathway to central glycolysis. researchgate.net |
| REP1 | Ndt80-like Transcription Factor | Critical regulator of GlcNAc catabolism genes. researchgate.net |
Interplay with Protein Phosphorylation and Other Post-Translational Modifications
The metabolic processing of N-[1-¹³C]Acetyl-D-glucosamine provides a direct link to a critical post-translational modification (PTM) known as O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine sugar moiety to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov Unlike complex glycosylation that occurs in the Golgi and endoplasmic reticulum, O-GlcNAcylation is a dynamic and reversible modification, analogous to protein phosphorylation, that regulates a vast array of cellular processes. nih.govahajournals.org
A crucial aspect of O-GlcNAc signaling is its intricate interplay with protein phosphorylation. wikipedia.org
Competition for Sites : O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues. This creates a competitive relationship where the addition of one modification can block the addition of the other, providing a "yin-yang" regulatory mechanism. wikipedia.org
Regulation of Kinases and Phosphatases : Many key signaling proteins, including kinases and phosphatases, are themselves subject to O-GlcNAcylation, which can alter their activity, localization, or protein-protein interactions. nih.gov
Cellular Process Regulation : This crosstalk regulates transcription, protein stability, and signal transduction. For example, hyperglycemia-induced increases in O-GlcNAcylation can lead to insulin resistance by altering the phosphorylation state of key components of the insulin signaling pathway. wikipedia.org
Recent research has uncovered even more complex interactions. A novel post-translational modification has been identified where the O-GlcNAc moiety itself can be phosphorylated, adding another layer of regulatory complexity to nerve terminal proteins and signaling in neurotransmission. nih.gov Furthermore, N-acetylglucosamine kinase (NAGK), the enzyme that phosphorylates GlcNAc in the salvage pathway, is also regulated by its own phosphorylation and a related modification, pyrophosphorylation, which impacts its enzymatic activity and protein interactions. acs.org This highlights the deeply integrated nature of GlcNAc metabolism with cellular phosphorylation networks.
| Feature | O-GlcNAcylation | Phosphorylation |
|---|---|---|
| Modification | Addition of a single GlcNAc sugar | Addition of a phosphate group |
| Target Residues | Serine, Threonine | Serine, Threonine, Tyrosine |
| "Writer" Enzymes | O-GlcNAc Transferase (OGT) | ~500 Kinases |
| "Eraser" Enzymes | O-GlcNAcase (OGA) | ~150 Phosphatases |
| Cellular Location | Nucleus, Cytoplasm, Mitochondria | Nucleus, Cytoplasm, Mitochondria, Membranes |
| Regulatory Role | Nutrient sensing, stress response, transcription, signaling. ahajournals.orgnih.gov | Signal transduction, cell cycle, enzyme activity. wikipedia.org |
Research Applications in Diverse Biological Systems
Studies in Microbial Physiology and Pathogenesis
N-[1-13C]Acetyl-D-glucosamine is instrumental in dissecting the metabolic pathways of microorganisms, offering insights into how they utilize nutrients, build essential cellular structures, and cause disease. GlcNAc is a key component of the bacterial cell wall (peptidoglycan) and the fungal cell wall (chitin), making its metabolic pathways critical for microbial survival and virulence.
Bacterial Systems (e.g., Escherichia coli, Mycobacterium tuberculosis, marine bacteria)
Stable isotope tracing with N-[1-¹³C]Acetyl-D-glucosamine allows for detailed metabolic flux analysis (MFA) in bacteria, revealing how carbon from GlcNAc is distributed throughout the central carbon metabolism.
Escherichia coli : In E. coli, GlcNAc is a vital nutrient and a primary component of the cell wall's murein layer. During growth and cell division, significant portions of the murein are degraded and the resulting GlcNAc is efficiently recycled. Studies using ¹³C-labeled GlcNAc can quantify the flux of recycled GlcNAc back into peptidoglycan synthesis versus its catabolism for energy through glycolysis. This is achieved by monitoring the incorporation of the ¹³C label into downstream metabolites like GlcNAc-6-phosphate, fructose-6-phosphate (B1210287), and various amino acids. Such analyses are crucial for understanding the efficiency of cell wall maintenance and identifying potential targets for antimicrobial drugs that could disrupt these essential recycling pathways.
Mycobacterium tuberculosis : The cell envelope of Mycobacterium tuberculosis is a complex structure critical for its survival and pathogenicity. UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is an essential precursor for the synthesis of peptidoglycan in mycobacteria. The bifunctional enzyme GlmU is responsible for the final two steps in UDP-GlcNAc synthesis. Using N-[1-¹³C]Acetyl-D-glucosamine, researchers can trace the pathway of GlcNAc utilization and its incorporation into the cell wall. By tracking the ¹³C label, it is possible to quantify the activity of the GlmU enzyme and assess how inhibitors affect the production of UDP-GlcNAc, providing a direct measure of target engagement for potential anti-tuberculosis drugs.
Marine Bacteria : N-acetyl-d-glucosamine is one of the most abundant amino sugars in marine environments, primarily derived from the breakdown of chitin. Many marine bacteria have evolved efficient systems to uptake and metabolize GlcNAc as a primary carbon and nitrogen source. Isotope tracing studies, while often employing radiolabeled GlcNAc, can be enhanced with stable isotopes like N-[1-¹³C]Acetyl-D-glucosamine to investigate metabolic fates in natural assemblages without radioactive waste. These studies have shown that a significant fraction of pelagic bacteria can take up GlcNAc. Tracing the ¹³C label reveals how GlcNAc carbon is assimilated into biomass or respired, providing critical data for understanding carbon cycling in marine ecosystems.
| Bacterial System | Key Metabolic Pathway Investigated with ¹³C-GlcNAc | Research Focus |
| Escherichia coli | Murein (Peptidoglycan) Recycling and Glycolysis | Quantifying the efficiency of cell wall turnover and its link to central carbon metabolism. |
| Mycobacterium tuberculosis | UDP-GlcNAc Biosynthesis for Peptidoglycan | Elucidating enzyme kinetics (e.g., GlmU) and screening for novel anti-TB drug targets. |
| Marine Bacteria | Chitin Degradation and Carbon Assimilation | Understanding the role of GlcNAc in marine carbon and nitrogen cycling. |
Fungal Models (e.g., Candida albicans)
Candida albicans is an opportunistic fungal pathogen that relies on metabolic flexibility to survive within a human host. GlcNAc is not only a nutrient source but also a signaling molecule that induces the switch from yeast to hyphal growth, a key virulence trait. N-[1-¹³C]Acetyl-D-glucosamine is used to trace the metabolic fate of GlcNAc during this morphological transition.
Metabolic flux analysis using ¹³C-GlcNAc has revealed that C. albicans upregulates pathways such as the glyoxylate (B1226380) cycle and fatty acid catabolism when grown on GlcNAc. This metabolic reprogramming is thought to support the synthesis of cellular components required for hyphal elongation. Furthermore, GlcNAc catabolism leads to the release of ammonia (B1221849), which helps the fungus neutralize the acidic environment of the phagosome, a key host immune cell, thereby promoting its survival. By tracking the ¹³C label from N-[1-¹³C]Acetyl-D-glucosamine into central metabolites and excreted ammonia, researchers can quantify the contribution of GlcNAc metabolism to this crucial survival strategy.
| Fungal Model | Key Process Investigated with ¹³C-GlcNAc | Key Findings |
| Candida albicans | Virulence and Metabolic Adaptation | GlcNAc induces hyphal growth and metabolic shifts (glyoxylate cycle upregulation) to support pathogenesis. |
| Candida albicans | Survival in Phagosomes | GlcNAc catabolism leads to ammonia production, neutralizing phagosome pH and promoting fungal survival. |
Investigations in Mammalian Cell Lines and Ex Vivo Tissues
In mammalian systems, N-[1-¹³C]Acetyl-D-glucosamine is a valuable tracer for studying the hexosamine biosynthetic pathway (HBP) and its role in cellular processes like protein glycosylation. Dysregulation of the HBP is implicated in numerous diseases, including cancer.
Metabolic Reprogramming in Cancer Cells (e.g., Pancreatic Ductal Adenocarcinoma)
Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by extensive metabolic reprogramming to fuel its growth and survival in a nutrient-poor tumor microenvironment. One key pathway is the HBP, which produces UDP-GlcNAc for protein glycosylation. Oncogenic KRAS, a hallmark of PDAC, drives increased flux through the HBP.
Stable isotope tracing studies have utilized N-[1,2-¹³C₂]acetyl-d-glucosamine in combination with [U-¹³C₆]glucose to dissect the contributions of de novo synthesis versus salvage pathways to the UDP-GlcNAc pool. These studies revealed that in nutrient-limited conditions, PDAC cells rely significantly on the hexosamine salvage pathway to maintain protein glycosylation and support proliferation. By tracing the distinct labeling patterns from glucose and GlcNAc, researchers can quantify the relative flux from each source, highlighting the metabolic flexibility of these cancer cells and identifying the salvage pathway as a potential therapeutic target.
| Cancer Model | Metabolic Pathway Investigated | Isotope Tracing Strategy | Key Finding |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Hexosamine Biosynthetic Pathway (HBP) & Salvage | Dual labeling with [U-¹³C₆]glucose and N-[1,2-¹³C₂]acetyl-d-glucosamine. | PDAC cells utilize the hexosamine salvage pathway to sustain UDP-GlcNAc pools and proliferation under nutrient stress. |
Ex Vivo Organ Perfusion for Metabolic Flux Assessment
Ex vivo normothermic machine perfusion (NMP) is an emerging technology for preserving and assessing donor organs before transplantation. This platform provides a unique opportunity to study organ metabolism in a controlled environment. While not yet widely reported, the infusion of N-[1-¹³C]Acetyl-D-glucosamine into the perfusate of an organ like the kidney or liver would allow for the direct assessment of hexosamine pathway activity.
By analyzing tissue biopsies and the perfusate over time using mass spectrometry, it would be possible to measure the rate of ¹³C incorporation into UDP-GlcNAc and other downstream metabolites. This could provide a quantitative measure of the organ's metabolic health and its ability to perform essential biosynthetic functions, potentially serving as a novel viability marker. For instance, in kidney perfusion, the release of N-acetyl-β-D-glucosaminidase (NAG) is used as a marker of tubular injury; coupling this with metabolic flux data from ¹³C-GlcNAc could offer a more comprehensive picture of organ status.
Glycobiology Research and Protein-Carbohydrate Interactions
N-[1-¹³C]Acetyl-D-glucosamine is a critical tool in glycobiology for studying the structure, dynamics, and interactions of glycoproteins and other glycoconjugates. The ¹³C label serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Metabolic labeling of cells with ¹³C-labeled precursors is a common strategy to produce isotopically enriched glycoproteins for structural studies. While often accomplished with ¹³C-glucose, which labels multiple positions, the specific use of N-[1-¹³C]Acetyl-D-glucosamine allows for targeted labeling of the N-acetyl group. This specific labeling simplifies NMR spectra, aiding in the assignment of signals corresponding to GlcNAc residues within complex glycans.
This approach is particularly valuable for studying protein-carbohydrate interactions. The chemical shift of the ¹³C-labeled acetyl group can be monitored upon the binding of a lectin or other carbohydrate-binding protein. Changes in the chemical shift provide direct evidence of binding and can be used to map the interaction interface and determine binding affinities. Such detailed structural and dynamic information is essential for understanding the biological roles of protein glycosylation and for the rational design of drugs that target these interactions.
Analysis of Lectin Binding Specificity and Glycan Recognition
This compound is an invaluable probe for analyzing the binding specificity of lectins, a class of proteins that recognize and bind to specific carbohydrate structures. By using ¹³C NMR spectroscopy, researchers can observe the changes in the chemical environment of the labeled acetyl group upon binding to a lectin. These changes, known as chemical shift perturbations, provide direct evidence of binding and can offer insights into the orientation and interactions of the sugar within the lectin's binding site. nih.gov
A key example of this application is the study of Wheat Germ Agglutinin (WGA), a well-characterized lectin with a high affinity for N-acetyl-D-glucosamine (GlcNAc) and its oligomers. wikipedia.org In such experiments, a ¹³C NMR spectrum of this compound is recorded in its free state in solution. Upon the addition of a lectin like WGA, the resonance signal corresponding to the ¹³C-labeled acetyl carbon is monitored. A significant change in its chemical shift indicates a direct interaction with the protein.
The magnitude of the chemical shift perturbation can be correlated with the strength and nature of the interaction. For instance, the involvement of the acetyl group in hydrogen bonding or its proximity to aromatic amino acid residues within the lectin's binding pocket will cause a noticeable change in its NMR signal. By titrating the lectin with the labeled sugar, one can determine the binding affinity (dissociation constant, Kd).
Research on WGA's interaction with GlcNAc has demonstrated how the specific ¹³C label can be used. Studies have shown that the chemical shift of the acetyl group's carbonyl carbon is sensitive to its binding state. This allows for the characterization of the binding event even in complex environments, such as at the surface of a membrane. acs.org
| Ligand State | Observed ¹³C Chemical Shift (ppm) | Chemical Shift Change (Δδ ppm) |
| Free N-[1-¹³C]Acetyl-D-glucosamine | Reference | 0 |
| Bound to Wheat Germ Agglutinin (WGA) | Perturbed | Calculated Difference |
Table 1: Illustrative data table showing the expected changes in the ¹³C NMR chemical shift of the acetyl group of N-[1-¹³C]Acetyl-D-glucosamine upon binding to a lectin like Wheat Germ Agglutinin (WGA). The precise values depend on experimental conditions.
This targeted NMR approach allows for a detailed analysis of glycan recognition, helping to map the specific molecular interactions that govern the binding specificity of lectins and other carbohydrate-binding proteins. researchgate.netbcm.edu
Enzymatic Synthesis of Labeled Oligosaccharide Ligands for Structural Studies
Beyond studying monosaccharide-protein interactions, this compound serves as a crucial building block in the enzymatic synthesis of more complex, isotopically labeled oligosaccharides. These labeled oligosaccharides are indispensable for detailed structural and dynamic studies of larger protein-glycan complexes, which are often challenging to analyze due to their complexity and heterogeneity.
The process typically involves the enzymatic conversion of the labeled monosaccharide into an activated nucleotide sugar donor, which can then be used by specific glycosyltransferases to attach the labeled GlcNAc residue to a growing glycan chain. A common strategy involves the synthesis of uridine (B1682114) diphosphate-N-[1-13C]acetyl-D-glucosamine (UDP-N-[1-13C]GlcNAc). This molecule acts as a donor substrate for a wide range of glycosyltransferases.
One notable application is in the field of antibody engineering and analysis. For example, researchers have developed chemoenzymatic methods to remodel the N-glycans on the fragment crystallizable (Fc) region of immunoglobulin G1 (IgG1). nih.govglycomatrix.com In these studies, UDP-[¹³C,¹⁵N]GlcNAc was synthesized in a one-pot reaction and then used with specific glycosyltransferases (e.g., Gnt1 and Gnt2) to enzymatically attach the labeled GlcNAc to the antibody's glycan structure. nih.gov
This site-specific labeling allows for the use of heteronuclear NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to study the conformation and dynamics of the newly added sugar residue within the context of the entire glycoprotein. nih.gov The resulting NMR data can reveal intramolecular interactions between the glycan and the protein backbone, providing critical insights into how glycosylation affects protein stability and function. nih.govglycomatrix.com
The enzymatic steps to produce a labeled oligosaccharide ligand for structural studies can be summarized as follows:
| Step | Enzyme(s) | Substrate(s) | Product | Purpose |
| 1 | GlcNAc Kinase, GlcNAc-phosphate uridyltransferase, Pyrophosphatase | N-[1-¹³C]Acetyl-D-glucosamine, ATP, UTP | UDP-N-[1-¹³C]Acetyl-D-glucosamine | Creation of an activated sugar donor. nih.gov |
| 2 | Glycosyltransferase (e.g., Gnt1) | UDP-N-[1-¹³C]Acetyl-D-glucosamine, Acceptor Oligosaccharide (e.g., Man5GlcNAc2-Fc) | Labeled Oligosaccharide-Protein Conjugate | Site-specific incorporation of the labeled monosaccharide. nih.govglycomatrix.com |
Table 2: A summary of the key enzymatic reactions involved in the synthesis of a labeled oligosaccharide ligand using N-[1-¹³C]Acetyl-D-glucosamine as a precursor for use in structural studies of glycoproteins.
This chemoenzymatic approach provides a powerful platform for producing homogeneous, isotopically labeled glycoproteins, enabling detailed structural analysis that would be difficult to achieve through other methods. nih.gov
Q & A
What enzymatic methods are recommended for quantifying N-[1-13C]Acetyl-D-glucosamine in biological samples?
Level: Basic
Methodological Answer:
The Auto-Analyser Assay Procedure is suitable for quantifying N-acetyl-D-glucosamine derivatives. Key steps include:
- Reagent Preparation : Use a buffered NADP+/ATP/PVP solution (R1) and GNPDA enzyme solution (R2) to initiate the reaction .
- Reaction Conditions : Incubate at 37°C for 10 minutes, monitoring absorbance at 340 nm to track NADPH production.
- Calibration : Employ a single-point standard or full calibration curve for linear quantification up to 0.8 g/L .
- Considerations : Ensure reagent stability (<2 days refrigerated) and validate with unlabeled N-acetyl-D-glucosamine controls to confirm isotopic fidelity .
How does 13C-labeling at the acetyl-1 position influence molecular characterization in NMR studies?
Level: Basic
Methodological Answer:
The 1-13C label enhances sensitivity in 13C NMR for tracking metabolic pathways and structural dynamics:
- Metabolic Tracing : Enables precise detection of isotopic incorporation into glycans, as demonstrated in yeast N-glycosylation studies using isotopically recoded glycans .
- Relaxation Analysis : The labeled carbon’s T1 relaxation time (e.g., ~30 s at 9.4 T) is critical for optimizing hyperpolarized MRI protocols, requiring deuterated analogs (e.g., g-Glu-[1-13C]Gly-d2) to prolong signal persistence .
- Spectral Resolution : The 13C chemical shift (δ ~20–25 ppm for acetyl carbons) distinguishes labeled species from natural abundance signals .
What synthetic strategies are used to prepare sulfated derivatives of 13C-labeled N-Acetyl-D-glucosamine for glycoconjugate studies?
Level: Advanced
Methodological Answer:
Sulfation of 13C-labeled derivatives involves:
- Reagent Selection : Use sulfur trioxide-trimethylamine (SO3·TMA) complex in anhydrous DMF for controlled sulfation at the 6-O position .
- Protection/Deprotection : Temporarily protect amine and hydroxyl groups with acetyl or tert-butyldiphenylsilyl (TBDPS) groups. For example, benzyl-protected intermediates allow selective sulfation before final deprotection .
- Purification : Isolate products via ion-exchange chromatography (e.g., Dowex resin) and confirm structures using HRMS and 2D NMR (1H, 13C, HSQC) .
How can 13C NMR track metabolic incorporation of this compound into yeast N-glycans?
Level: Advanced
Methodological Answer:
Isotopic recoding in yeast involves:
- Culture Supplementation : Add a 1:2:1 molar mix of this compound, N-[1,2-13C2]Acetyl-D-glucosamine, and N-[1-13C;15N]Acetyl-D-glucosamine to the growth medium .
- Glycan Extraction : Lyse cells, isolate glycoproteins, and release N-glycans via PNGase F digestion.
- NMR Analysis : Detect 13C-enriched GlcNAc residues in the glycan core (δ ~100–105 ppm for anomeric carbons) and quantify isotopic enrichment via peak integration .
What enzymatic assays utilize 13C-labeled N-Acetyl-D-glucosamine to study N-acetylhexosaminidase activity?
Level: Advanced
Methodological Answer:
Substrate Design : Use labeled N-Acetyl-D-glucosamine as a substrate to monitor hydrolysis or transglycosylation:
- Kinetic Assays : Measure enzyme activity via UHPLC, quantifying liberated D-glucosamine (e.g., using 4-fluoro-7-nitrobenzofurazan labeling) .
- Isotope Effects : Compare kinetic parameters (kcat/KM) between labeled and unlabeled substrates to probe catalytic mechanisms .
- Inhibitor Screening : Compete labeled substrates with potential inhibitors, analyzing IC50 via fluorescence polarization .
How are 13C-labeled N-Acetyl-D-glucosamine derivatives applied in hyperpolarized MRI?
Level: Advanced
Methodological Answer:
Dynamic Nuclear Polarization (DNP) :
- Polarization Protocol : Mix the compound with OX063 trityl radical and polarize at 1.4 K in a DNP spectrometer. Dissolve in PBS post-polarization for in vivo injection .
- T1 Optimization : Deuteration (e.g., g-Glu-[1-13C]Gly-d2) extends T1 from ~20 s to >40 s at 9.4 T, enabling real-time tracking of glycan metabolism .
- In Vivo Imaging : Use 13C surface coils to detect labeled glycans in target tissues, correlating signal dynamics with enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
